1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol
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Overview
Description
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is a compound that belongs to the class of tertiary alcohols. It is characterized by a cyclohexanol structure substituted at positions 1 and 2 by 3-methoxyphenyl and aminomethyl groups, respectively
Preparation Methods
The synthesis of 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 1-cyano-((4-methoxyphenyl)methyl)cyclohexanol with a Co-NiO dual catalyst in an organic solvent under hydrogen gas at controlled temperatures and pressures . This method is advantageous for industrial production due to its high catalytic activity, shorter reaction times, and simplified post-reaction treatment.
Chemical Reactions Analysis
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Scientific Research Applications
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol can be compared with similar compounds such as:
2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol: This compound shares a similar structure but has a dimethylamino group instead of an aminomethyl group.
1-(3-Methoxyphenyl)-2-((methylamino)methyl)cyclohexan-1-ol: Another similar compound with a methylamino group. These compounds exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound in terms of its specific interactions and applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[(3-methoxyanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-5-6-12(10-13)15-11-14(16)8-3-2-4-9-14/h5-7,10,15-16H,2-4,8-9,11H2,1H3 |
InChI Key |
MWODUSQDVOOSEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2(CCCCC2)O |
Origin of Product |
United States |
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